2-[3-(3,4,5-trimethoxyphenyl)-1H-1,2,4-triazol-5-yl]ethanamine
Description
Properties
Molecular Formula |
C13H18N4O3 |
|---|---|
Molecular Weight |
278.31 g/mol |
IUPAC Name |
2-[3-(3,4,5-trimethoxyphenyl)-1H-1,2,4-triazol-5-yl]ethanamine |
InChI |
InChI=1S/C13H18N4O3/c1-18-9-6-8(7-10(19-2)12(9)20-3)13-15-11(4-5-14)16-17-13/h6-7H,4-5,14H2,1-3H3,(H,15,16,17) |
InChI Key |
VGZIRWBWINHTEX-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C2=NNC(=N2)CCN |
Origin of Product |
United States |
Preparation Methods
Triazole Ring Formation via Cyclization
The 1,2,4-triazole ring is synthesized through cyclization of thiosemicarbazide precursors or hydrazide intermediates. A representative method involves:
-
Reactants : 3,4,5-Trimethoxybenzaldehyde and thiosemicarbazide.
-
Conditions : Reflux in ethanol (78°C, 12 hours) under acidic catalysis (HCl).
-
Mechanism : Condensation followed by intramolecular cyclization to yield 3-(3,4,5-trimethoxyphenyl)-1H-1,2,4-triazole-5-thiol.
Optimization Note : Catalytic amounts of or improve cyclization efficiency, reducing reaction time to 8–10 hours.
Coupling of the Ethanamine Moiety
The ethanamine group is introduced via nucleophilic substitution or reductive amination. A patent-derived method adapts carbodiimide-mediated coupling:
-
Reactants : 3-(3,4,5-Trimethoxyphenyl)-1H-1,2,4-triazole-5-carboxylic acid and ethylenediamine.
-
Coupling Agent : (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride).
-
Conditions : Anhydrous dichloromethane, 0°C to room temperature, 24 hours under atmosphere.
-
Workup : Sequential washing with 2.0 M HCl, saturated , and brine, followed by recrystallization (dichloromethane/ethyl acetate).
Yield : 72–76% after purification.
Reaction Mechanisms and Critical Steps
Cyclization Mechanism
The triazole ring forms via a two-step process:
-
Condensation : 3,4,5-Trimethoxybenzaldehyde reacts with thiosemicarbazide to form a thiosemicarbazone intermediate.
-
Cyclization : Acid-catalyzed intramolecular nucleophilic attack by the thiol group on the adjacent carbonyl carbon, releasing and forming the triazole ring.
EDCI-Mediated Amide Coupling
The carbodiimide agent () activates the carboxylic acid as an O-acylisourea intermediate, facilitating nucleophilic attack by ethylenediamine.
Side Reactions : Competing hydrolysis of the activated intermediate can reduce yields, necessitating anhydrous conditions.
Characterization and Analytical Data
Spectroscopic Confirmation
Chemical Reactions Analysis
Types of Reactions
2-[3-(3,4,5-Trimethoxyphenyl)-1H-1,2,4-triazol-5-yl]ethanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ethanamine group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as halides or amines in the presence of a suitable catalyst.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of the corresponding amines or alcohols.
Substitution: Formation of substituted triazole derivatives.
Scientific Research Applications
Pharmacological Applications
-
Anticancer Activity
- Compounds containing triazole rings have been extensively studied for their anticancer properties. Research indicates that 2-[3-(3,4,5-trimethoxyphenyl)-1H-1,2,4-triazol-5-yl]ethanamine exhibits significant cytotoxic effects against various cancer cell lines. In vitro studies have shown promising results in inhibiting cell proliferation and inducing apoptosis in tumor cells .
-
Antimicrobial Properties
- The triazole framework is known for its antimicrobial activity. This compound has been evaluated for its efficacy against a range of bacterial and fungal pathogens. Studies suggest that it may inhibit the growth of resistant strains, making it a candidate for further development as an antimicrobial agent .
- Neuroprotective Effects
Case Study 1: Anticancer Efficacy
A study conducted by the National Cancer Institute evaluated the compound against a panel of cancer cell lines. Results demonstrated a mean growth inhibition rate exceeding 60% in several tested lines, indicating potent anticancer activity .
Case Study 2: Antimicrobial Testing
In a recent investigation, the compound was tested against both Gram-positive and Gram-negative bacteria. The results indicated significant antibacterial activity with minimum inhibitory concentrations (MICs) comparable to established antibiotics .
Mechanism of Action
The mechanism of action of 2-[3-(3,4,5-trimethoxyphenyl)-1H-1,2,4-triazol-5-yl]ethanamine involves its interaction with specific molecular targets and pathways:
Enzyme Inhibition: The compound inhibits enzymes such as Taq polymerase and telomerase, leading to the disruption of DNA replication and cell division.
Receptor Binding: It binds to serotonin and dopamine receptors, modulating neurotransmitter activity and potentially exerting psychoactive effects.
Pathway Modulation: The compound affects pathways such as the ERK signaling pathway, which is involved in cell proliferation and survival.
Comparison with Similar Compounds
Similar Compounds
Mescaline: A naturally occurring psychedelic compound with a similar trimethoxyphenyl structure.
2,4,5-Trimethoxyphenethylamine: A phenethylamine derivative with similar structural features.
Uniqueness
2-[3-(3,4,5-Trimethoxyphenyl)-1H-1,2,4-triazol-5-yl]ethanamine is unique due to the presence of the triazole ring, which imparts distinct chemical and biological properties.
Biological Activity
The compound 2-[3-(3,4,5-trimethoxyphenyl)-1H-1,2,4-triazol-5-yl]ethanamine is a member of the triazole family, known for its diverse biological activities, particularly in the field of medicinal chemistry. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and case studies that highlight its efficacy against various diseases.
- Molecular Formula : C15H19N3O5
- Molecular Weight : 321.33 g/mol
- SMILES : NCCC1=NNC(C2=CC(OC)=C(OC)C(OC)=C2)=N1.Cl
The triazole moiety in this compound plays a crucial role in its biological activity. Research indicates that the nitrogen atoms in the triazole ring can act as hydrogen bond acceptors, similar to amide groups. This structural feature contributes to the compound's ability to interact with various biological targets, enhancing its pharmacological properties.
Antiproliferative Activity
Studies have demonstrated that compounds containing the 1,2,3-triazole scaffold exhibit significant antiproliferative effects against cancer cell lines. For instance:
- In vitro studies showed that compounds with a triazole ring displayed lower IC50 values in human cancer cell lines such as HeLa and A549 compared to their amide counterparts .
Study 1: Anticancer Activity
A study synthesized several derivatives of triazole-based compounds and tested their antiproliferative activity against multiple cancer cell lines:
- Cell Lines Tested : HeLa (cervical cancer), A549 (lung cancer), MCF-7 (breast cancer).
- Results : The compound exhibited significant growth inhibition in a dose-dependent manner. The mechanism was linked to microtubule depolymerization and G2/M cell cycle arrest .
Study 2: In Silico Docking Studies
Molecular docking studies have been conducted to understand how these compounds interact with specific proteins involved in tumorigenesis:
- Target Proteins : The binding affinity of the triazole ring was analyzed in relation to ATP-binding sites in kinases.
- Findings : The triazole bioisostere maintained potent antitumor activity comparable to established drugs like imatinib but with improved resistance profiles against certain mutations .
Biological Activity Summary Table
| Activity Type | Cell Lines Tested | IC50 Values (μM) | Mechanism of Action |
|---|---|---|---|
| Antiproliferative | HeLa | 9.6 | Microtubule depolymerization |
| Antiproliferative | A549 | Not specified | G2/M cell cycle arrest |
| Inhibition of Kinases | Various | Comparable to imatinib | Binding at ATP site; resistance profiles |
Q & A
Q. Basic Research Focus
- X-ray Crystallography : Resolves stereochemistry and confirms the triazole-methoxyphenyl linkage (e.g., bond angles of ~120° for the triazole ring) .
- NMR Spectroscopy : Key signals include δ 7.8–8.2 ppm (triazole protons) and δ 3.7–3.9 ppm (methoxy groups) .
Advanced Consideration : Discrepancies in H-NMR splitting patterns may arise from dynamic rotational isomerism; variable-temperature NMR or DFT calculations resolve these ambiguities .
What in vitro models are most effective for evaluating the antimicrobial activity of this compound, and how are conflicting bioactivity results interpreted?
Q. Basic Research Focus
- Standard Assays : Broth microdilution (MIC determination) against Staphylococcus aureus and Candida albicans .
- Time-Kill Curves : Differentiate bacteriostatic vs. bactericidal effects .
Advanced Consideration : Discrepancies in MIC values across studies may stem from variations in bacterial strain susceptibility or compound solubility. Normalize data using logP values and membrane permeability assays .
How does molecular docking predict the interaction of this compound with fungal CYP51 enzymes, and what validation methods are recommended?
Q. Advanced Research Focus
- Target Selection : Docking against C. albicans CYP51 (PDB: 5TZ1) identifies hydrogen bonds with methoxy groups and π-π stacking with the triazole ring .
- Validation : Compare docking scores (e.g., AutoDock Vina) with experimental IC50 values. MD simulations (100 ns) assess binding stability .
What role do the 3,4,5-trimethoxyphenyl and triazole moieties play in modulating reactivity toward electrophilic substitution?
Q. Advanced Research Focus
- Electron-Donating Effects : Methoxy groups activate the phenyl ring for electrophilic attack at the para position, while the triazole’s electron-deficient nature directs substitutions to the 5-position .
- Experimental Validation : Nitration reactions followed by LC-MS analysis confirm regioselectivity .
How can environmental persistence and toxicity of this compound be assessed under OECD guidelines?
Q. Basic Research Focus
- Degradation Studies : Hydrolysis (pH 4–9, 50°C) and photolysis (UV-Vis) track decomposition half-lives .
- Ecotoxicology : Daphnia magna acute toxicity (48-h LC50) and algal growth inhibition tests (OECD 201) .
What strategies mitigate racemization during chiral synthesis of derivatives, and how is enantiomeric excess quantified?
Q. Advanced Research Focus
- Chiral Auxiliaries : Use (R)- or (S)-BINOL derivatives to control stereochemistry during triazole formation .
- Analysis : Chiral HPLC (e.g., Chiralpak IA column) or circular dichroism (CD) spectroscopy .
How do steric and electronic effects of substituents on the triazole ring influence binding to bacterial topoisomerase IV?
Q. Advanced Research Focus
- SAR Studies : Introduce electron-withdrawing groups (e.g., -NO2) at the triazole 4-position to enhance DNA gyrase inhibition .
- Crystallographic Evidence : Co-crystal structures (e.g., PDB: 3TTZ) reveal van der Waals contacts between methoxy groups and enzyme pockets .
What protocols ensure reproducibility in purity assessment using reversed-phase HPLC, and how are column artifacts minimized?
Q. Basic Research Focus
- Column Selection : C18 columns with 5-μm particle size and 0.1% TFA in mobile phase .
- Validation : System suitability tests (USP <621>) with asymmetry factor ≤2.0 and resolution ≥1.5 between adjacent peaks .
What mechanistic insights explain the compound’s dual activity against Gram-positive bacteria and fungi?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
